Gestonorone Caproate

Beschreibung

Contextualization of Synthetic Progestogens

The field of steroid hormone research has been profoundly shaped by the development of synthetic analogs of naturally occurring hormones. Progestogens, a class of steroid hormones exemplified by progesterone (B1679170), play crucial roles in the female reproductive cycle, including the regulation of the menstrual cycle, preparation of the endometrium for pregnancy, and maintenance of pregnancy. The mid-20th century witnessed a surge in the synthesis of progesterone analogs, often termed progestins, driven by advances in steroid chemistry and the desire for compounds with enhanced oral bioavailability and specific therapeutic effects asu.edumenopause.org.aukup.atnih.gov. Early breakthroughs, such as the synthesis of norethindrone (B1679910) and norethynodrel (B126153) in the 1950s, paved the way for the development of hormonal contraceptives and hormone replacement therapies, revolutionizing reproductive health asu.edupbs.org. These synthetic progestogens were designed to mimic or modulate the actions of natural progesterone, offering a means to control hormonal pathways for therapeutic benefit.

Historical Perspectives on 19-Norprogesterone (B1209251) Derivatives

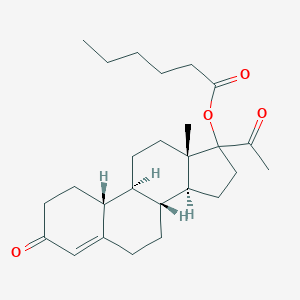

A significant development in progestogen chemistry was the creation of "19-nor" steroids, which are progesterone or testosterone (B1683101) derivatives lacking the methyl group at the C19 position. This structural modification, pioneered through methods like the Birch reduction, led to compounds with altered pharmacological profiles, often exhibiting increased progestogenic potency and reduced androgenic activity kup.atoncotarget.comwikipedia.org. The synthesis of 19-norprogesterone itself in 1944 and its subsequent characterization in 1951 revealed it to be a highly potent progestogen, particularly when administered parenterally kup.atwikipedia.org. This foundational compound served as a precursor for further structural modifications, leading to the development of orally active and potent progestins like norethisterone. Gestonorone (B1671453) caproate emerged from this lineage, being a derivative of gestronol (17α-hydroxy-19-norprogesterone), which itself is a 19-norprogesterone derivative. The esterification at the 17α position with a caproate (hexanoate) group was a key step in enhancing its progestogenic activity and duration of action wikipedia.orgontosight.aiiiab.mewikiwand.com.

Classification and Structural Overview of Gestonorone Caproate as a Progestin Analog

This compound is classified as a synthetic progestogen or progestin, acting as an agonist of the progesterone receptor nih.govwikipedia.orgontosight.aipatsnap.commedkoo.com. Structurally, it is a steroid hormone characterized by the 19-norpregnane skeleton, featuring a 17α-hydroxy group and a hexanoate (B1226103) ester at the 17α position wikipedia.orgontosight.aimedkoo.comchemspider.comrsc.org. This structure places it as a derivative of both progesterone and, more directly, 17α-hydroxy-19-norprogesterone (gestronol) wikipedia.orgontosight.aiiiab.me. This compound is recognized for its potent progestogenic activity, often demonstrating significantly higher potency in both animal bioassays and human studies compared to progesterone and even other caproate esters like hydroxyprogesterone (B1663944) caproate wikipedia.org. It is considered a "pure" progestogen, meaning it exhibits minimal to no significant androgenic, anabolic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or mineralocorticoid activity, distinguishing it from some other synthetic progestins wikipedia.org.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCMZMFZXXQDJ-UKNJCJGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871837 | |

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-28-7 | |

| Record name | Gestonorone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestonorone caproate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestonorone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestonorone caproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Gestonorone Caproate

Progesterone (B1679170) Receptor Agonism and Mechanism of Action

Gestonorone (B1671453) caproate functions as a potent agonist of the progesterone receptor (PR). wikipedia.org The progestogenic actions are initiated through a series of molecular steps that translate the hormonal signal into a cellular response. This process begins with the binding of the molecule to its cognate intracellular receptors and culminates in the altered transcription of specific genes. patsnap.com

The biological response to progestogens is mediated by two principal isoforms of the nuclear progesterone receptor, PR-A and PR-B. wikipedia.org These isoforms arise from the same gene but are transcribed from different promoters, leading to distinct functional roles. wikipedia.org PR-B generally functions as a stronger transcriptional activator of target genes, while PR-A can act as a repressor of PR-B and other steroid receptors, including the estrogen and androgen receptors. kup.atcd-genomics.com

Gestonorone caproate, as a progesterone receptor agonist, binds to these intracellular receptors located in target tissues such as the reproductive organs. patsnap.com While specific binding affinity data for this compound are not extensively detailed in publicly available research, studies on structurally related compounds provide insight. For instance, hydroxyprogesterone (B1663944) caproate, another progestin, exhibits a relative binding affinity for human PR-A and PR-B that is approximately 26-30% that of progesterone. nih.govnih.gov The structural differences, such as this compound's origin from 19-nortestosterone, may influence its specific binding characteristics. kup.at

Interactive Data Table: Relative Binding Affinity of Progestins for Progesterone Receptors (PR)

| Compound | Receptor Isoform | Relative Binding Affinity (%) (Progesterone = 100%) |

| Progesterone | hPR-A, hPR-B | 100 |

| Hydroxyprogesterone caproate | hPR-A | ~26 |

| Hydroxyprogesterone caproate | hPR-B | ~30 |

| 17α-Hydroxyprogesterone | PR | 1 |

Note: This table includes data for related progestins to provide context for progesterone receptor binding. hPR refers to human Progesterone Receptor.

Upon binding of this compound to the progesterone receptor in the cytoplasm, the receptor undergoes a critical conformational change. nih.govpatsnap.com This alteration is essential for the subsequent steps of the signaling pathway. The newly formed hormone-receptor complex then dimerizes and translocates from the cytoplasm into the cell nucleus. kup.atbigomics.ch This nuclear import is a pivotal event, allowing the complex to access the cell's genetic material. github.io

Within the nucleus, the this compound-receptor complex acts as a ligand-activated transcription factor. github.io It binds to specific DNA sequences known as progesterone response elements (PREs), which are located in the promoter regions of target genes. nih.govpatsnap.com This binding event allows the complex to recruit various co-activator or co-repressor proteins. kup.at The assembly of this larger protein complex on the DNA template modulates the rate of transcription of the associated gene, either increasing or decreasing the synthesis of messenger RNA (mRNA). nih.gov This genomic action ultimately leads to a change in the levels of specific proteins, producing the physiological effects characteristic of progestin activity. patsnap.com

To fully elucidate the molecular footprint of this compound, an investigation of its impact on global gene expression would be required. Differential gene expression analysis is a powerful bioinformatic technique used to identify which genes are significantly up- or downregulated in response to a specific treatment compared to a control condition. nih.govnih.gov By applying methods such as RNA sequencing (RNA-Seq), researchers can create a comprehensive profile of the transcripts altered by this compound in target cells.

Such an analysis would reveal the specific set of genes and, by extension, the biological pathways that are modulated by the compound. This information is crucial for understanding the precise molecular mechanisms driving its therapeutic effects and for identifying potential biomarkers or new therapeutic targets. nih.gov While the general mechanism of progestin-induced gene modulation is established, specific differential gene expression studies for this compound are not widely reported in the literature.

Steroid Receptor Cross-Reactivity and Selectivity

This compound modulates androgen activity primarily through indirect mechanisms rather than direct, high-affinity binding to the androgen receptor (AR). wikipedia.orgwikipedia.org One of its key identified actions is the inhibition of the enzyme 5α-reductase. wikipedia.org This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), especially in tissues like the prostate gland. wikipedia.org By inhibiting 5α-reductase, this compound effectively reduces the local concentration of DHT, thereby diminishing androgenic signaling in these tissues. wikipedia.org This mechanism classifies it as a functional antiandrogen. wikipedia.org

Furthermore, research indicates that this compound can decrease the uptake of testosterone into the prostate gland, further contributing to a reduction in local androgenic stimulation. wikipedia.org In animal models, this has been shown to result in a decrease in the weight of the prostate gland and seminal vesicles. wikipedia.org

Interactive Data Table: Mechanisms of Androgen Modulation by this compound

| Mechanism | Description | Consequence |

| 5α-Reductase Inhibition | Inhibits the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT). wikipedia.org | Reduces local DHT levels in androgen-sensitive tissues like the prostate. wikipedia.org |

| Decreased Testosterone Uptake | Reduces the transport of testosterone into prostate gland cells. wikipedia.org | Lowers the intracellular concentration of androgens available to bind to the androgen receptor. |

Glucocorticoid Receptor Interactions

This compound is characterized as a pure progestogen, reportedly lacking glucocorticoid activity. wikiwand.comwikipedia.org This indicates that it does not significantly bind to or activate the glucocorticoid receptor (GR), which is the primary target of corticosteroids like dexamethasone. wikipedia.orgkup.at Consequently, this compound is not expected to produce glucocorticoid-related effects or influence the secretion of adrenocorticotropic hormone (ACTH). wikipedia.org This specificity is a key feature distinguishing it from some other synthetic progestins that may exhibit off-target effects by interacting with the GR. kup.atencyclopedia.pub

Mineralocorticoid Receptor Activity

Similar to its lack of glucocorticoid effects, this compound is reported to have no mineralocorticoid activity. wikiwand.com This means it does not act as an agonist at the mineralocorticoid receptor (MR), the receptor for aldosterone. kup.atnaigo.ir Some progestins can interact with the MR, leading to effects on water and electrolyte balance. naigo.ir The absence of such activity with this compound suggests a more targeted progestogenic profile. wikiwand.com

Anti-Estrogenic Effects and Estrogen Receptor Pathway Interference

This compound exerts anti-estrogenic effects in specific tissues, which is a hallmark of progestogen action. patsnap.comwikipedia.org These effects are not due to direct binding and antagonism of the estrogen receptor (ER), but rather through its primary action on the progesterone receptor (PR). wikipedia.org By activating the PR, this compound can modulate the expression of genes that counteract the proliferative effects of estrogen on tissues like the endometrium. patsnap.compatsnap.com This interference with the estrogen receptor pathway helps to reduce estrogen-driven tissue growth. patsnap.com The anti-estrogenic activity is a key component of its therapeutic action in conditions characterized by excessive estrogen stimulation. patsnap.compatsnap.com

Exploration of Non-Genomic Actions

Beyond the classical genomic pathway involving nuclear receptors, progestogens can also elicit rapid, non-genomic effects. kup.atnih.gov These actions are mediated through interactions with receptors located at the cell membrane. nih.gov

Engagement with Membrane Progesterone Receptors (mPRs)

Progesterone and other progestins can interact with membrane progesterone receptors (mPRs), which are distinct from the nuclear progesterone receptors. wikipedia.orgnih.gov These mPRs, such as mPRα, mPRβ, mPRγ, mPRδ, and mPRε, are part of the progestin and adipoQ receptor (PAQR) family. nih.govstm-journal.ru While the direct interaction of this compound with specific mPR subtypes is not extensively detailed in the provided search results, its classification as a progestogen suggests potential for such engagement. wikidoc.org The activation of mPRs can initiate rapid signaling events within the cell. nih.gov

Activation of Intracellular Signaling Cascades

The binding of progestogens to membrane receptors can trigger various intracellular signaling cascades. nih.govcancerbiomed.org For instance, some mPRs are coupled to G-proteins and can lead to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govstm-journal.ru In other contexts, estrogen signaling through G protein-coupled estrogen receptor (GPER) can activate pathways like cAMP-PKA, PI3K/AKT, and MEK/ERK 1/2. cancerbiomed.orgsemanticscholar.org Progestogens can interfere with these pathways. cancerbiomed.org The activation of these cascades represents a non-genomic mechanism through which this compound could exert some of its cellular effects, occurring more rapidly than the hours or days required for genomic actions. nih.gov

Cellular Antiproliferative Mechanisms

This compound exhibits antiproliferative effects, which are central to its use in certain medical conditions. patsnap.comwikipedia.org These mechanisms are a direct consequence of its progestogenic and anti-estrogenic activities.

Research has demonstrated the direct antiproliferative effects of this compound on human ovarian cancer cells in vitro. wikipedia.org By binding to progesterone receptors, it can modulate the transcription of genes that control cell growth and proliferation. patsnap.com In hormone-sensitive cancers, this can lead to an inhibition of cancer cell growth. patsnap.com Additionally, its anti-estrogenic properties counteract the proliferative signals mediated by estrogen, further contributing to its antiproliferative effects. patsnap.com this compound has also been reported to act as a 5α-reductase inhibitor to some extent, which could potentially play a role in its antiproliferative actions in certain tissues like the prostate. wikipedia.org

Pharmacological Profile and Research Findings

Mechanism of Action

Gestonorone (B1671453) caproate exerts its biological effects primarily by binding to the progesterone (B1679170) receptor (PR) nih.govpatsnap.compatsnap.com. Upon binding, it forms a complex that translocates to the cell nucleus and interacts with progesterone response elements (PREs) on DNA, thereby modulating the transcription of target genes. This interaction leads to a cascade of cellular events that mediate its progestogenic effects, such as the transformation of the endometrium from a proliferative to a secretory state patsnap.com.

Beyond its direct progestogenic actions, gestonorone caproate exhibits significant antigonadotropic activity. It can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a marked reduction in the production of endogenous sex hormones like testosterone (B1683101) and estradiol (B170435) wikipedia.orgontosight.aiwikiwand.com. Furthermore, research indicates that this compound acts as a weak inhibitor of 5α-reductase, an enzyme involved in the metabolism of testosterone wikipedia.orgglpbio.com. It has also demonstrated direct antiproliferative effects on certain cancer cells, such as human ovarian cancer cells, in vitro wikipedia.org.

Biological Activity and Research Findings

This compound is characterized by its high potency and long duration of action, particularly when administered via intramuscular injection, where it forms a depot wikipedia.org. In animal studies, it has been shown to decrease the weights of the prostate gland and seminal vesicles by 40-70%, acting through both antigonadotropic mechanisms and direct effects on these tissues wikipedia.org. Clinical studies have also demonstrated its potent antigonadotropic effects, with intramuscular administration suppressing testosterone levels by up to 75% in men wikipedia.orgwikiwand.com.

In research settings, this compound has been investigated for its therapeutic potential in various hormone-related conditions. Its ability to inhibit the growth of hormone-sensitive tumor cells has led to its study in certain cancers, including breast and ovarian cancers wikipedia.orgpatsnap.compatsnap.comwikiwand.com. Its metabolism involves reduction at the C3, C5, and C20 positions, yielding metabolites such as 19-norpregnanetriol, with minimal cleavage of the caproate ester, indicating it functions largely as the active esterified compound rather than a prodrug of unesterified gestronol wikipedia.org.

Compound Name Table:

this compound

Gestonorone

Gestronol

17α-Hydroxy-19-norprogesterone

Progesterone

Hydroxyprogesterone (B1663944) caproate

Estradiol valerate (B167501)

Nomegestrol acetate (B1210297)

Structure Activity Relationships and Chemical Synthesis of Gestonorone Caproate

Synthetic Routes and Chemical Modifications

The synthesis of gestonorone (B1671453) caproate involves the construction of the 19-norprogesterone (B1209251) steroid backbone followed by esterification at the C17α position.

The synthesis of the 19-norprogesterone core, which lacks the C19 methyl group present in progesterone (B1679170), has been a key focus of steroid chemistry. One of the foundational methods for removing the C19 methyl group is the Birch reduction . This reaction, named after the Australian chemist Arthur Birch, utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of steroid synthesis, a common starting material is an estrogen, such as estrone, which possesses an aromatic A-ring. The Birch reduction of the A-ring of an estradiol (B170435) derivative can lead to a 1,4-cyclohexadiene, which can then be further modified to generate the 19-norprogesterone scaffold. masterorganicchemistry.com This process was pivotal in the development of 19-norprogestins.

Another important reaction in steroid synthesis is the Oppenauer oxidation . This method is used for the selective oxidation of secondary alcohols to ketones. thermofisher.comorganicreactions.orgwikipedia.orgmychemblog.com In the synthesis of progestins, the Oppenauer oxidation can be employed to convert a 3-hydroxy steroid into the corresponding 3-keto-Δ⁴-steroid, a characteristic feature of progesterone and its analogs. wikipedia.org For instance, pregnenolone (B344588) can be oxidized to progesterone using this method. wikipedia.org

A common strategy for the synthesis of 19-norsteroids starts from 19-hydroxy-3-keto-Δ⁴-steroids. google.com These starting materials can be treated with a secondary amine to form a 19-nor-3,5-diene-3-amine (an enamine), with the concurrent splitting off of formaldehyde. google.com Subsequent hydrolysis of the enamine group yields the desired 19-nor-3-keto-Δ⁴-steroid. google.com This versatile intermediate can then undergo further modifications to produce a variety of 19-norprogestins, including the precursor to gestonorone caproate.

Esterification at the C17α position of the steroid nucleus is a critical modification that significantly enhances the pharmacological properties of progestins. The addition of an ester group, such as the caproate (hexanoate) moiety in this compound, primarily serves to prolong the duration of action of the drug.

The caproate ester is a six-carbon chain fatty acid. Its attachment to the 17α-hydroxyl group of the gestonorone molecule increases its lipophilicity. This increased fat solubility allows the compound to be formulated in an oil-based vehicle for intramuscular injection, forming a depot within the muscle tissue. From this depot, this compound is slowly released into the bloodstream.

Once in circulation, the caproate ester is gradually cleaved by esterase enzymes, releasing the active parent progestin, gestonorone (17α-hydroxy-19-norprogesterone). This slow release and enzymatic activation result in a sustained therapeutic effect, reducing the frequency of administration compared to the unesterified parent compound. The length of the ester chain is directly correlated with the half-life of the drug, with longer chains generally leading to a slower release and longer duration of action. nih.gov The caproate ester in this compound provides a balance between lipophilicity and the rate of hydrolysis, resulting in its characteristic pharmacokinetic profile.

Impact of Structural Features on Progestogenic Potency

The progestogenic potency of this compound is a direct result of its unique structural features, including the 19-norprogesterone backbone and the C17α caproate ester.

19-Norprogesterone, the parent compound of gestonorone, is known to be a highly potent progestogen, exhibiting 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits. wikipedia.org This increased potency is attributed to the removal of the C19 methyl group.

Studies on the relative binding affinity (RBA) for the progesterone receptor (PR) provide insights into the potency of these compounds. For instance, the RBA of 17α-hydroxyprogesterone caproate for the human progesterone receptor is approximately 26-30% that of progesterone. While direct comparative data for this compound is limited, the high affinity of the 19-norprogesterone scaffold for the PR suggests a potent interaction. The attachment of a 17α-hydroxyl group to 19-norprogesterone does decrease its affinity and activity; however, subsequent esterification can restore and even enhance its progestational effects. nih.gov

| Compound | Parent Structure | Key Structural Difference from Progesterone | Relative Progestational Activity (Qualitative) |

|---|---|---|---|

| This compound | 19-Norprogesterone | Lacks C19 methyl group; C17α-caproate ester | High |

| Hydroxyprogesterone (B1663944) Caproate | Progesterone | C17α-caproate ester | Moderate |

| Progesterone | Progesterone | - | Baseline |

The stereochemistry of steroid hormones is paramount to their biological activity, as it dictates the precise three-dimensional shape of the molecule and its ability to bind to its specific receptor. The interaction between a steroid and its receptor is a highly specific lock-and-key mechanism, and even minor changes in stereochemistry can lead to a significant loss of activity.

For progestins, the stereochemical configuration of the steroid nucleus is crucial for high-affinity binding to the progesterone receptor. The natural stereoisomer of progesterone has a specific arrangement of its chiral centers that allows it to fit perfectly into the ligand-binding pocket of the progesterone receptor. Early research on 19-norprogesterone revealed that mixtures containing unnatural stereoisomers, such as those with a C14β or C17α configuration, were less active than the pure, natural stereoisomer. wikipedia.org Specifically, 17-isoprogesterone and 14-iso-17-isoprogesterone were found to be devoid of progestogenic activity. wikipedia.org

The synthesis of this compound must, therefore, be stereospecific to ensure that the final product has the correct configuration for optimal progesterone receptor binding and biological activity. The stereochemistry at various centers, including C8, C9, C10, C13, C14, and C17, must be maintained in the natural configuration to ensure potent progestational effects. The influence of stereochemistry extends beyond simple binding, as the conformation of the steroid-receptor complex determines the subsequent recruitment of co-activators or co-repressors, which in turn modulates gene transcription and the ultimate biological response.

Derivatization for Enhanced Pharmacological Properties (e.g., solubility, stability)

While the caproate ester of gestonorone significantly improves its pharmacokinetic profile by creating a long-acting depot formulation, further derivatization can be explored to enhance other properties such as aqueous solubility and chemical stability. Poorly soluble drugs can present challenges in formulation and may have variable bioavailability.

Several techniques have been developed to improve the solubility of poorly soluble steroids. These methods, while not all specific to this compound, are applicable to this class of compounds.

Prodrugs: The esterification to this compound is itself a form of creating a prodrug. Further modification of the ester moiety or other parts of the molecule could be explored to create prodrugs with different release kinetics or improved solubility in specific delivery systems. For instance, the synthesis of gestodene (B1671452) caproate, a related progestin, was shown to improve its solubility in transdermal delivery system matrices. nih.gov

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level. This can enhance the dissolution rate and apparent solubility of the drug.

Cocrystals: The formation of cocrystals, which are crystalline structures composed of the active pharmaceutical ingredient and a coformer, can alter the physicochemical properties of the drug, including its solubility and dissolution rate.

Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic steroid molecule, thereby increasing its aqueous solubility.

A patent for a method to improve the aqueous solubility of poorly-soluble substances mentions this compound as an example of a drug that could benefit from such techniques. justia.com Another patent discusses the use of crystallization inhibitors to enhance the solubility of drugs, including this compound, in transdermal delivery systems. googleapis.com

Stability is another important consideration. Steroid hormones can be susceptible to degradation, and derivatization can be used to protect sensitive functional groups. While specific stability studies on derivatized this compound are not widely published, general principles of medicinal chemistry suggest that modifications to the steroid nucleus or the ester side chain could be employed to enhance its shelf-life and stability in various formulations.

Preclinical Pharmacodynamic Effects in Animal Models

Antigonadotropic Activity in Animal Systems

Gestonorone (B1671453) caproate exhibits potent antigonadotropic activity, a key mechanism underlying many of its physiological effects. This activity involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced secretion of gonadotropins and a subsequent decrease in gonadal hormone production.

As a potent progestin, gestonorone caproate can significantly suppress the production of sex hormones by the gonads. wikipedia.org This includes a reduction in both testosterone (B1683101) and estradiol (B170435) levels. wikipedia.org The suppressive effect on testosterone is a cornerstone of its action in androgen-dependent tissues. For instance, in male rats, treatment with this compound led to a significant decrease in serum testosterone levels, which were approximately half of those in non-treated control animals. capes.gov.br This reduction in circulating androgens is a direct consequence of the compound's antigonadotropic effects.

The suppression of gonadal hormones by this compound is mediated through its action on the pituitary-gonadal axis, specifically by inhibiting the secretion of luteinizing hormone (LH). nih.govwikipedia.org In castrated rats, this compound treatment resulted in a significant decrease in serum LH levels. capes.gov.br This demonstrates the compound's ability to directly or indirectly modulate pituitary function, leading to a downstream reduction in gonadal steroidogenesis. The primary mechanism is believed to be the suppression of LH-releasing hormone (LHRH) from the hypothalamus, which in turn reduces LH release from the pituitary gland. nih.gov

Effects on Androgen-Sensitive Tissues

This compound exerts significant effects on androgen-sensitive tissues, most notably the prostate gland and seminal vesicles. These effects are a result of both its systemic antigonadotropic activity and direct actions within the tissues themselves.

Studies in animal models have consistently demonstrated the ability of this compound to reduce the size and weight of the prostate gland and seminal vesicles. In adult male rats, administration of this compound resulted in a 40% to 70% decrease in the weights of these organs. wikipedia.org Research in canines has further confirmed these findings, indicating that the reduction in organ weight is attributable to both the suppression of gonadotropins and direct effects on the tissues. wikipedia.org In normal rats, treatment with this compound significantly decreased the weights of the prostate and seminal vesicles. capes.gov.br

Table 1: Effect of this compound on Prostate and Seminal Vesicle Weights in Male Rats

| Animal Model | Treatment Group | Change in Prostate Weight | Change in Seminal Vesicle Weight | Reference |

|---|---|---|---|---|

| Adult Male Rats | This compound | ↓ 40-70% | ↓ 40-70% | wikipedia.org |

| Normal Rats | This compound | Significant Decrease | Significant Decrease | capes.gov.br |

This compound can also modulate the metabolism of testosterone within the prostate. It has been reported to act as an inhibitor of the enzyme 5α-reductase. wikipedia.org This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which plays a crucial role in prostate growth. nih.govaustinpublishinggroup.com By inhibiting 5α-reductase, this compound impedes the formation of DHT, thereby reducing androgenic signaling within the prostatic tissue. targetmol.com This inhibition of testosterone reduction becomes more pronounced with increasing concentrations of this compound. targetmol.com

Table 2: Summary of this compound's Effects on Androgen-Sensitive Tissues

| Effect | Mechanism | Animal Model | Reference |

|---|---|---|---|

| Reduction of organ weight | Antigonadotropic and direct tissue effects | Rats, Canines | wikipedia.orgcapes.gov.br |

| Inhibition of Testosterone Uptake | Direct tissue effect | Not specified | wikipedia.orgnih.gov |

| Inhibition of 5α-reductase | Modulation of testosterone metabolism | Not specified | wikipedia.orgtargetmol.com |

Impact on Reproductive Physiology

This compound, a potent and long-acting synthetic progestogen, exerts significant effects on the reproductive physiology of female animal models. sci-hub.ru Its actions, primarily mediated through the progesterone (B1679170) receptor, lead to profound alterations in uterine structure, ovarian function, and the processes essential for the establishment of pregnancy. sci-hub.ru Preclinical studies in various animal species have been instrumental in elucidating the pharmacodynamic profile of this compound, providing foundational knowledge for its potential therapeutic applications.

Uterine Histomorphology and Endometrial Transformation

This compound induces a marked transformation of the endometrium, shifting it from a proliferative to a secretory state, a characteristic action of potent progestogens. This transition is crucial for creating a receptive environment for embryo implantation. In animal models, such as rabbits and rats, the administration of progestins leads to distinct histological and morphological changes in the uterus.

In studies involving ovariectomized rats primed with estrogen, subsequent treatment with progesterone, a natural progestogen, results in significant changes to the uterine lining. These changes, which are indicative of the effects expected from a potent progestin like this compound, include an increase in the thickness of the endometrium, development of a complex glandular structure with increased tortuosity, and heightened secretory activity of the glandular epithelium. The uterine stromal cells undergo differentiation, a process essential for the formation of the decidua.

While specific studies detailing the histomorphological effects of this compound are not extensively available in recent literature, the effects of other potent progestins in animal models provide a basis for understanding its expected actions. For instance, studies in rabbits have shown that progestins stimulate the activity of aromatase in endometrial stromal cells, which is important for local estrogen synthesis and decidualization. nih.gov

Table 1: Expected Histomorphological Changes in the Uterus of Animal Models Treated with Potent Progestogens like this compound

| Histological Parameter | Expected Change | Functional Implication |

| Endometrial Thickness | Increase | Preparation for embryo implantation |

| Glandular Epithelium | Increased tortuosity and secretory activity | Production of nutrients for the embryo |

| Stromal Cells | Differentiation and decidualization | Formation of the maternal part of the placenta |

| Luminal Epithelium | Reduced mitotic activity | Inhibition of estrogen-driven proliferation |

Ovulation Inhibition Mechanisms

This compound is a potent inhibitor of ovulation. Its primary mechanism of action involves the suppression of the pre-ovulatory surge of gonadotropins, specifically luteinizing hormone (LH), from the pituitary gland. This is achieved through a negative feedback mechanism on the hypothalamus and the pituitary.

In animal models such as rats, progestogens prevent ovulation by inhibiting the gonadotropin-releasing hormone (GnRH) surge from the hypothalamus, which in turn prevents the LH surge required for follicular rupture and oocyte release. The continuous presence of a potent progestin like this compound disrupts the normal cyclical hormonal fluctuations that govern the estrous cycle.

The inhibitory effect on ovulation is a cornerstone of the contraceptive action of many progestins. By maintaining a steady level of progestogenic activity, this compound prevents the follicular development, maturation, and subsequent ovulation that are dependent on the cyclical peaks of gonadotropins.

Table 2: Mechanisms of Ovulation Inhibition by Progestogens in Animal Models

| Level of Action | Mechanism | Consequence |

| Hypothalamus | Suppression of GnRH pulse frequency | Reduced stimulation of the pituitary |

| Pituitary Gland | Inhibition of the pre-ovulatory LH surge | Failure of follicular rupture and ovulation |

| Ovary | Alteration of follicular development | Anovulation |

Regulation of Decidualization Processes (e.g., in vitro co-culture models)

Decidualization is the process of differentiation of endometrial stromal cells into specialized decidual cells, which is essential for successful embryo implantation and the maintenance of pregnancy. This process is primarily regulated by progesterone. While direct studies using this compound in in vitro decidualization models are limited, the principles of progestin action in these systems are well-established.

In vitro models, often utilizing co-cultures of endometrial stromal cells and trophoblast cells, have been developed to study the complex interactions during implantation. nih.gov In these models, the addition of progestogens like progesterone or medroxyprogesterone acetate (B1210297) induces the morphological and biochemical transformation of stromal cells into decidual cells. researchgate.net These changes include the expression of specific decidual markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1).

It is anticipated that this compound, being a potent progestin, would be a strong inducer of decidualization in such in vitro models. The interaction between the decidualized stromal cells and trophoblasts is critical for regulating trophoblast invasion and establishing a functional placenta. The use of co-culture systems allows for the investigation of these cellular dialogues under the influence of progestogenic compounds.

Table 3: Key Events in Progestin-Induced In Vitro Decidualization

| Cellular Process | Key Molecular Mediators | Outcome |

| Stromal Cell Differentiation | Progesterone Receptor, cAMP signaling | Transformation into decidual cells |

| Gene Expression | Upregulation of PRL, IGFBP1 | Production of decidual-specific proteins |

| Trophoblast Interaction | Regulation of invasion | Controlled implantation |

Analytical and Bioanalytical Methodologies for Gestonorone Caproate Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the analysis of gestonorone (B1671453) caproate, providing the necessary separation from endogenous steroids and other interfering substances found in biological samples.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the quantitative analysis of steroids, including gestonorone caproate. eag.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.com In a typical LC-MS/MS workflow, the sample extract is first injected into an HPLC system where this compound and its metabolites are separated from other components on a chromatographic column. The separated analytes then enter the mass spectrometer, where they are ionized, and a specific precursor ion (the molecular ion of the analyte) is selected. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored for quantification. eag.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the sample matrix and ensuring accurate quantification even at very low concentrations. miljodirektoratet.no

The use of LC-MS/MS is crucial for pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is required. For instance, a sensitive and specific LC-MS/MS method was developed and validated for the determination of 17α-hydroxyprogesterone caproate (a structurally similar progestin) in human plasma. nih.gov This method utilized a simple solid-phase extraction for sample cleanup and was able to achieve a lower limit of quantification (LLOQ) of 0.5 ng/mL, which is suitable for clinical pharmacokinetic studies. nih.gov The high throughput and specificity of LC-MS/MS make it the gold standard for quantitative bioanalysis in drug development. nih.govwaters.com

Table 1: Example Parameters for LC-MS/MS Analysis of a Progestin (17-OHPC)

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Internal Standard | Medroxyprogesterone acetate (B1210297) (MPA) nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Monitored Transition (17-OHPC) | m/z 429.2 → 313.13 nih.gov |

| Monitored Transition (MPA) | m/z 385.1 → 276 nih.gov |

| Linear Range | 0.5 - 50 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound raw material and for its identification in pharmaceutical formulations. google.comnih.gov HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For purity analysis, a sample of this compound is dissolved and injected into the HPLC system. The resulting chromatogram shows a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

HPLC coupled with a UV detector is commonly used for this purpose, as the steroid structure contains chromophores that absorb UV light. nih.gov The method's validation would ensure its specificity, linearity, and accuracy for quantifying the compound and its potential degradation products. While less sensitive than LC-MS/MS for bioanalysis, HPLC-UV is a robust and reliable method for quality control during drug substance and product manufacturing. tga.gov.au It can also be employed in research to confirm the identity of the compound by comparing its retention time with that of a certified reference standard.

Immunoanalytical Methods for Steroid Detection (e.g., Radioimmunoassay)

Immunoanalytical methods, particularly radioimmunoassay (RIA), have historically been a cornerstone for the detection and quantification of steroid hormones. nih.gov These methods are based on the principle of competitive binding, where the analyte of interest (e.g., this compound) in a sample competes with a radiolabeled version of the analyte for a limited number of binding sites on a specific antibody. nih.govuni-muenchen.de The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled analyte in the sample.

RIAs are known for their high sensitivity, allowing for the detection of steroids at picogram levels. However, a significant limitation of immunoassays is the potential for cross-reactivity. nih.gov Because antibodies may bind to structurally similar molecules, there is a risk that metabolites or other endogenous steroids could interfere with the assay, leading to inaccurate results. nih.gov For this reason, chromatographic separation prior to immunoassay is sometimes employed to enhance specificity. kup.at While LC-MS/MS has largely superseded RIA in many research applications due to its superior specificity, immunoassays remain valuable for certain high-throughput screening purposes. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices (e.g., tissues, in vitro media)

Effective sample preparation is a critical prerequisite for accurate bioanalysis of this compound from complex biological matrices like tissues or in vitro media. nih.gov The primary goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts, and to concentrate it to a level suitable for the analytical instrument.

For tissue samples, the process typically begins with homogenization to break down the tissue structure and release the cellular contents. mdpi.commpbio.com This can be done mechanically in a buffer solution. Following homogenization, the unconjugated steroids are extracted using organic solvents in a process called liquid-liquid extraction (LLE). nih.govmdpi.com Alternatively, solid-phase extraction (SPE) is a widely used technique that offers cleaner extracts and better reproducibility. nih.govmdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. nih.gov The choice of extraction solvent or SPE sorbent is crucial and must be optimized for the specific properties of this compound. For instance, a common SPE sorbent for steroids is C18, which retains lipophilic compounds. nih.gov

Table 2: General Steps in Sample Preparation for Steroid Analysis

| Step | Purpose | Common Techniques |

|---|---|---|

| 1. Homogenization | Disruption of tissue architecture to release analytes. | Mechanical homogenization, pulverization in liquid nitrogen. mdpi.com |

| 2. Extraction | Separation of steroids from the bulk matrix. | Liquid-Liquid Extraction (LLE) with organic solvents (e.g., diethyl ether, ethyl acetate). miljodirektoratet.nonih.gov |

| 3. Purification/Cleanup | Removal of interfering substances (proteins, lipids). | Solid-Phase Extraction (SPE) using cartridges (e.g., C18, Oasis HLB). nih.govmdpi.com |

| 4. Concentration | Evaporation of solvent to increase analyte concentration. | Evaporation under a stream of nitrogen. nih.gov |

| 5. Reconstitution | Dissolving the dried extract in a mobile phase-compatible solvent. | Re-dissolving in the initial mobile phase for LC-MS analysis. |

Method Validation Parameters for this compound and its Metabolites in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chromatographyonline.com For research involving this compound, any quantitative method must be rigorously validated to ensure the reliability, reproducibility, and accuracy of the data. tga.gov.auchromatographyonline.com Key validation parameters are defined by international guidelines and are essential for the acceptance of research findings.

These parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples at known concentrations. chromatographyonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. miljodirektoratet.no

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a standard solution. nih.gov

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term room temperature stability, long-term storage stability). tga.gov.au

Table 3: Typical Method Validation Acceptance Criteria for a Bioanalytical Method

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

Advanced Research Perspectives and Future Directions

Genetic Polymorphism Studies of Progesterone (B1679170) Receptors and their Influence on Progestin Response in Model Systems

The efficacy and cellular actions of progestins, including compounds like Gestonorone (B1671453) caproate, are significantly mediated through their interaction with the progesterone receptor (PR). The human PR gene (PGR) encodes two primary isoforms, PR-A and PR-B, which exhibit distinct functional roles and regulate different sets of target genes mdpi.comnih.govoncotarget.comnih.govviamedica.plmdpi.comaacrjournals.org. PR-B is generally considered a more potent transcriptional activator than PR-A, and the ratio of these isoforms can influence cellular responses in various physiological and pathological contexts nih.govnih.govaacrjournals.org. Genetic variations within the PGR gene, particularly single nucleotide polymorphisms (SNPs) and insertion/deletion polymorphisms, can alter receptor structure, expression levels, ligand binding affinity, and downstream signaling, thereby modulating the response to progestins. Studies employing various model systems have been crucial in elucidating these effects.

Key Progesterone Receptor Polymorphisms and Their Functional Consequences

Several genetic variations in the PGR gene have been identified and studied for their functional impact on progestin response.

The PROGINS Polymorphism: This complex polymorphism, characterized by a 320 bp Alu insertion in intron G and a V660L amino acid substitution in exon 4, has been extensively investigated mdpi.combioscientifica.comresearchgate.netsrce.hrresearchgate.net. Studies utilizing luciferase reporter assays in cell models have demonstrated that the PROGINS variant leads to decreased transactivation activity compared to the common PR variant bioscientifica.comresearchgate.net. This reduced responsiveness is attributed to a combination of factors, including reduced stability of the PROGINS transcript and decreased protein activity, which impairs its ability to oppose cell proliferation bioscientifica.comresearchgate.net. The PROGINS variant has been associated with altered responses to progestins and implicated in various gynecological disorders mdpi.combioscientifica.comresearchgate.netsrce.hr.

Single Nucleotide Polymorphisms (SNPs): Numerous SNPs within the PGR gene have been linked to differential responses. For instance, polymorphisms such as rs471767 and rs578029 have shown significant treatment-genotype interactions in clinical studies examining the efficacy of 17-alpha-hydroxyprogesterone caproate (17-OHPC) in preventing preterm birth, with effects varying across ethnic groups nih.govtechnologypublisher.comnih.gov. The rs10895068 polymorphism, also known as +331G/A, located in the promoter region of the PGR gene, has been suggested to influence the PR-A/PR-B ratio and has been associated with reproductive cancer risk mdpi.comsnpedia.comnih.gov. Another notable variant is the Val660Leu substitution (V660L), which is part of the PROGINS complex and has been shown to affect PR phosphorylation and degradation, consequently impacting transactivation activity nih.govmdpi.combioscientifica.comresearchgate.net.

Influence on Progestin Response in Model Systems

Model systems, including engineered cell lines and reporter gene assays, have been instrumental in dissecting the functional consequences of PGR genetic variations on progestin action.

Cellular Models and Reporter Assays: Studies have employed cell lines, such as hamster ovarian cells expressing human PRA, and various breast cancer cell lines (e.g., T47D, MCF7) to investigate the impact of PR polymorphisms nih.govoncotarget.combioscientifica.comnih.gov. Luciferase reporter assays are commonly used to quantify the transactivation potential of PR variants in response to progestin stimulation. For example, research has shown that the PROGINS variant exhibits reduced transactivation activity in such assays, confirming its diminished functional capacity bioscientifica.comresearchgate.net. Furthermore, studies have utilized cell lines expressing specific PR isoforms (PR-A or PR-B) to delineate their unique gene regulatory profiles and responses to progestins, highlighting how genetic variations might differentially affect these isoform-specific pathways nih.govoncotarget.comaacrjournals.org.

Impact on Gene Regulation and Cellular Function: Genetic variations can alter the ability of the PR to bind to progesterone response elements (PREs) on DNA or affect its interaction with co-regulators, leading to differential gene expression. For example, the PROGINS variant's reduced protein activity results in less efficient opposition of cell proliferation bioscientifica.comresearchgate.net. Similarly, SNPs associated with altered PR function can impact the expression of genes critical for reproductive processes, potentially influencing outcomes such as pregnancy maintenance or susceptibility to certain cancers mdpi.comnih.govtechnologypublisher.comnih.govsnpedia.comnih.gov. While Gestonorone caproate is a specific progestin, the general findings on PGR polymorphisms affecting progestin receptor function provide a framework for understanding how these genetic variations could influence its therapeutic efficacy and mechanism of action.

Summary of Key Progesterone Receptor Polymorphisms and Functional Impact

| Polymorphism Name / Variant | Genetic Change / Location | Reported Functional Consequence on Progestin Response | Model Systems / Methodology Used |

| PROGINS | Alu insertion (intron G), V660L substitution (exon 4) | Decreased transactivation activity; reduced transcript stability; decreased protein activity; less efficient in opposing cell proliferation. | Luciferase reporter assays, hamster ovarian cells expressing human PRA, cell-based assays. |

| rs471767 | Single Nucleotide Polymorphism (SNP) in PGR gene | Associated with treatment-genotype interaction affecting preterm birth risk (observed in African Americans). | Multivariable logistic regression analysis of clinical trial data. |

| rs578029 | Single Nucleotide Polymorphism (SNP) in PGR gene | Associated with treatment-genotype interaction affecting preterm birth risk (observed in African Americans and Hispanics/Caucasians). | Multivariable logistic regression analysis of clinical trial data. |

| rs10895068 (+331G/A) | Single Nucleotide Polymorphism (SNP) in PGR promoter | May influence the PR-A/PR-B ratio; associated with reproductive cancer risk. | Meta-analyses, association studies, promoter region analysis. |

| V660L | Amino acid substitution (Valine to Leucine) in exon 4 | Differences in PR phosphorylation and degradation; decreased transactivation activity. | Luciferase reporter assays, cell models, protein analysis. |

| rs500760 | Single Nucleotide Polymorphism (SNP) in PGR gene | Associated with treatment-genotype interaction affecting preterm birth risk (observed in Hispanics/Caucasians). | Multivariable logistic regression analysis of clinical trial data. |

| rs503362 | Single Nucleotide Polymorphism (SNP) in PGR gene | Associated with treatment-genotype interaction affecting preterm birth risk (observed in Hispanics/Caucasians). | Multivariable logistic regression analysis of clinical trial data. |

| rs666553 | Single Nucleotide Polymorphism (SNP) in PGR gene | Associated with treatment-genotype interaction affecting preterm birth risk (observed in Hispanics/Caucasians). | Multivariable logistic regression analysis of clinical trial data. |

Compound Names Mentioned:

this compound

Progesterone

17-alpha-hydroxyprogesterone caproate (17-OHPC)

Medroxyprogesterone acetate (B1210297) (MPA)

Q & A

Q. What are the key pharmacological properties and therapeutic applications of gestonorone caproate?

this compound is a synthetic progestogen structurally related to progesterone, with a molecular formula of C₂₆H₃₈O₄ and a molecular weight of 414.59 . It exhibits potent progestogenic, anti-estrogenic, and partial androgenic activity . Its primary therapeutic applications include adjunctive treatment for endometrial carcinoma (200–400 mg intramuscularly every 5–7 days) and management of benign prostatic hyperplasia (200–400 mg weekly) . Researchers should note its long-acting nature due to the caproate ester, which prolongs bioavailability in oily solutions .

Q. How is this compound synthesized, and what analytical methods are used for quantification?

The compound is synthesized via esterification of gestonorone (a 19-norprogesterone derivative) with hexanoic acid . Analytical quantification typically employs high-performance liquid chromatography (HPLC) with UV detection, validated for specificity and sensitivity in pharmacokinetic studies. Mass spectrometry (LC-MS) is recommended for detecting metabolites in biological matrices .

Q. What are the established preclinical models for studying this compound’s efficacy?

Rodent models (e.g., rats and mice) are commonly used to assess anti-tumor effects in endometrial carcinoma and prostate hyperplasia. Dosing regimens should mirror human equivalents (e.g., 10–20 mg/kg weekly in rats) . For hormonal activity, ovariectomized animal models can evaluate endometrial proliferation or androgen receptor modulation .

Advanced Research Questions

Q. How does this compound modulate macrophage Fcgamma receptor expression, and what are the implications for immune disorders?

Preclinical studies in guinea pigs demonstrate that this compound reduces FcgammaR2 expression on splenic macrophages, inhibiting IgG-coated erythrocyte clearance . This suggests a role in immune modulation, particularly in autoimmune diseases. Researchers should combine flow cytometry (for receptor quantification) and fluorescence microscopy (for spatial localization) to validate these effects in human-derived macrophages .

Q. What contradictions exist in dose-response relationships across studies, and how can they be resolved?

Discrepancies in efficacy between endometrial carcinoma (200–400 mg) and prostate hyperplasia (200–400 mg weekly) may arise from tissue-specific receptor density or metabolic differences . To address this, researchers should conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using isotope-labeled this compound in dual-disease models, coupled with receptor occupancy assays .

Q. What experimental strategies can isolate this compound’s anti-androgenic effects from its progestogenic activity?

Utilize androgen receptor (AR)-knockout models or co-administer AR antagonists (e.g., flutamide) to differentiate mechanisms. In vitro assays, such as reporter gene assays for AR and progesterone receptor (PR) activation, can quantify ligand-specific activity . Dose-escalation studies in castrated animals may further clarify androgenic vs. progestogenic thresholds .

Q. How does this compound interact with estrogen signaling pathways in non-reproductive tissues?

this compound antagonizes estrogen receptor (ER) signaling in tissues like bone and vasculature, potentially affecting osteoporosis or cardiovascular outcomes . Researchers should employ transcriptomic profiling (RNA-seq) in ER-positive cell lines and correlate findings with clinical biomarkers (e.g., osteocalcin for bone density) .

Q. What methodological challenges arise in studying this compound’s long-term toxicity?

The compound’s high LD₅₀ (>10 g/kg in rodents) suggests low acute toxicity, but chronic studies must account for hormonal imbalance (e.g., adrenal suppression) . Longitudinal studies should include endocrine panels (cortisol, ACTH) and histopathological analysis of endocrine organs. Use non-rodent models (e.g., primates) for translatability .

Methodological Guidance

Q. How to design a robust clinical trial for this compound in endometrial carcinoma?

- Population: Postmenopausal women with histologically confirmed adenocarcinoma.

- Intervention: 300 mg IM weekly vs. standard care (e.g., megestrol acetate).

- Outcomes: Progression-free survival (primary), hormone receptor status (secondary).

- Analysis: Cox proportional hazards model with stratification by PR expression .

Q. What statistical approaches address heterogeneity in this compound’s therapeutic response?

Use mixed-effects models to account for inter-individual variability in drug metabolism. Machine learning (e.g., random forests) can identify biomarkers (e.g., CYP3A4 polymorphisms) predictive of response .

Q. How to optimize formulations for enhanced bioavailability?

Develop nanoemulsions or liposomal carriers to improve solubility. Conduct in vitro release studies (using dialysis membranes) and compare with traditional oily solutions via AUC calculations in pharmacokinetic trials .

Data Synthesis and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.